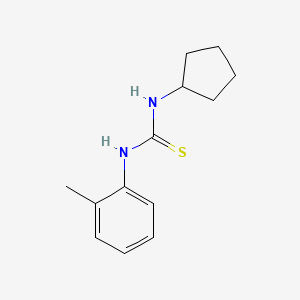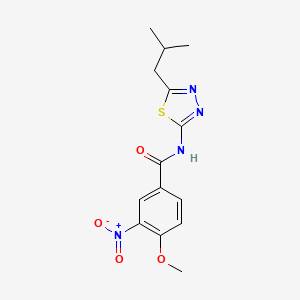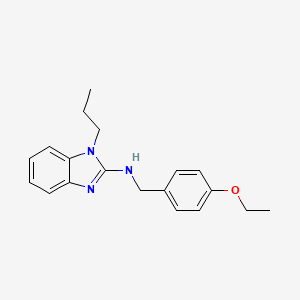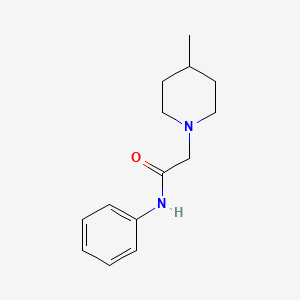![molecular formula C16H15N3O4 B5810129 N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMNB-CI and is a derivative of 4-nitrobenzenecarboximidamide. DMNB-CI has been used in various scientific studies, including the development of new drugs, biological assays, and chemical sensors.
Mecanismo De Acción
The mechanism of action of DMNB-CI is not well understood. However, it is believed that DMNB-CI binds to specific proteins in the body, leading to changes in their activity. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
DMNB-CI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the development of new drugs. DMNB-CI has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, DMNB-CI has been shown to have antioxidant properties, which can help protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNB-CI has several advantages for use in lab experiments. It is a highly specific and sensitive probe for the detection of nitric oxide. It is also easy to synthesize and purify, making it readily available for use in research. However, DMNB-CI has some limitations, such as its potential toxicity and the need for specialized equipment for its detection.
Direcciones Futuras
There are several future directions for research involving DMNB-CI. One area of research is the development of new drugs for the treatment of cancer and Alzheimer's disease. DMNB-CI has also been studied for its potential use in the development of chemical sensors for the detection of nitric oxide. Additionally, further research is needed to better understand the mechanism of action of DMNB-CI and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, DMNB-CI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of nitric oxide, the development of new drugs, and chemical sensors. DMNB-CI has several advantages for use in lab experiments, such as its specificity and sensitivity, but also has some limitations. Future research involving DMNB-CI will likely focus on the development of new drugs and the understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of DMNB-CI involves the reaction of 4-nitrobenzenecarboximidamide with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of DMNB-CI, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
DMNB-CI has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of nitric oxide, which is an important signaling molecule in the body. DMNB-CI has also been used to develop new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-3-8-14(11(2)9-10)16(20)23-18-15(17)12-4-6-13(7-5-12)19(21)22/h3-9H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEUCDYFROIYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)


![2,2-dimethyl-N-(3-{N-[2-(2-nitrophenoxy)propanoyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5810064.png)
![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)





methanone](/img/structure/B5810125.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)